N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the pyridine ring and a carboxamide group at the 3-position The N,N-dimethyl substitution on the carboxamide group further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the introduction of the trifluoromethyl group and the carboxamide group onto the pyridine ring. One common method involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with dimethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and the carboxamide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carboxamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-3-carboxamide: Lacks the N,N-dimethyl substitution.
N,N-dimethylpyridine-3-carboxamide: Lacks the trifluoromethyl group.
6-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of the trifluoromethyl group and the N,N-dimethyl carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N,N-Dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and promising biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide moiety, which significantly influences its chemical reactivity and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Target Interactions
this compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking. The trifluoromethyl group contributes to the compound's ability to modulate biological pathways by altering the electronic properties of the molecule, enhancing its binding affinity to target proteins.
Biochemical Pathways
Research indicates that compounds with trifluoromethyl groups can influence multiple signaling pathways, including those involved in cancer progression and bacterial resistance. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit inhibitory effects on key enzymes involved in cell proliferation and survival, including kinases and proteases .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Recent studies indicated that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 and HePG2, with IC50 values ranging from 17.8 μM to 52.1 μM. These effects are attributed to the down-regulation of oncogenes such as EGFR and KRAS in treated cells .
Case Studies
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Antibacterial Efficacy
A study highlighted the antibacterial activity of this compound against MRSA, showing a minimum inhibitory concentration (MIC) of 16 μg/mL. This suggests potential for development as a therapeutic agent against resistant bacterial infections . -
Cytotoxic Activity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin. The study emphasized its potential role in cancer therapy .
Data Tables
Properties
IUPAC Name |
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKULCZIMORKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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